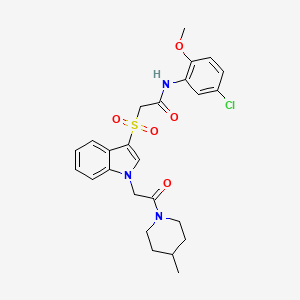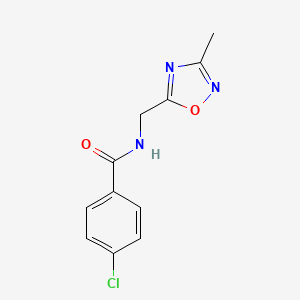
2-Oxo-6-(2-phenylbutanoyl)-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-Oxo-6-(2-phenylbutanoyl)-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile is a derivative of the naphthyridine family, which is known for its diverse biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related naphthyridine derivatives and their synthesis, which can provide insights into the possible characteristics and synthesis of the compound .
Synthesis Analysis
The synthesis of naphthyridine derivatives often involves multicomponent reactions that can include condensation and cyclization steps. For example, the synthesis of 1-oxo-1,2-dihydrobenzo[b][1,6]naphthyridine-4-carbonitriles involves the condensation of ethyl 2-cyanomethyl-4-phenylquinoline-3-carboxylate with N,N-dimethylformamide dimethyl acetal, followed by a reaction with primary amines to afford the desired derivatives through a tandem addition-elimination-cyclization reaction . This method could potentially be adapted for the synthesis of this compound by modifying the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of naphthyridine derivatives is characterized by the presence of a naphthyridine core, which can be further substituted with various functional groups. The crystal structure of a related compound, 2-amino-5-oxo-4-phenyl-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile, was determined by X-ray structure analysis, revealing monoclinic crystals with specific lattice parameters and stabilization by various hydrogen bonds and π interactions . These structural features are important for understanding the chemical behavior and potential interactions of the compound with biological targets.
Chemical Reactions Analysis
Naphthyridine derivatives can undergo a variety of chemical reactions, depending on their substituents. The synthesis papers suggest that these compounds can participate in multicomponent reactions, Michael addition, and cyclization processes . These reactions are crucial for the construction of the naphthyridine core and the introduction of different substituents, which can significantly alter the chemical and biological properties of the final compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of naphthyridine derivatives are influenced by their molecular structure. While the specific properties of this compound are not detailed in the provided papers, related compounds exhibit properties such as good yields in their synthesis and the ability to form stable crystal structures . Additionally, the presence of functional groups like carbonitriles suggests potential reactivity towards nucleophiles and electrophiles, which could be explored in further studies.
Applications De Recherche Scientifique
Synthesis of Naphthyridine Derivatives
- Efficient Synthesis Techniques : Research has developed efficient synthesis methods for pyrazolo[3,4-b]quinolin-3-amine and benzo[b][1,8]naphthyridine derivatives, showcasing the versatility of naphthyridine frameworks for generating pharmacologically relevant structures (Elkholy, 2007).
- Novel Routes to 1,6-Naphthyridines : Studies have explored unexpected reactions of enaminones, leading to new synthetic routes for 1,6-naphthyridine derivatives, highlighting the compound's role in diversifying naphthyridine chemistry (Moustafa et al., 2012).
Chemical Properties and Structural Analysis
- Structural Characterization : The structural and optical properties of naphthyridine derivatives have been a focus of study, providing insights into their potential applications in material science and engineering (Zeyada et al., 2016).
- Surface Morphological Studies : Investigations into the corrosion inhibition effect of green naphthyridine derivatives on mild steel in hydrochloric acid solutions have revealed their potential as eco-friendly corrosion inhibitors (Singh et al., 2016).
Biochemical Applications
- Enzyme Inhibition : Certain naphthyridine derivatives have been identified as potent inhibitors of enzymes, such as Carbonyl Reductase, which is involved in the development of resistance to anticancer treatments. This positions naphthyridine derivatives as significant in the study of biochemical pathways and drug resistance mechanisms (Amankrah et al., 2021).
Propriétés
IUPAC Name |
2-oxo-6-(2-phenylbutanoyl)-1,5,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-2-16(13-6-4-3-5-7-13)19(24)22-9-8-17-15(12-22)10-14(11-20)18(23)21-17/h3-7,10,16H,2,8-9,12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVNUXFRZCPMRQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCC3=C(C2)C=C(C(=O)N3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B3018287.png)


![N-(1-Cyano-1-cyclopropylethyl)-2-[(2-cyclohexyl-1-hydroxypropan-2-YL)amino]acetamide](/img/structure/B3018293.png)
![6-[[4-(2,5-dimethylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B3018295.png)
![3-(3,4-Dimethoxyphenyl)-6-[(4-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3018297.png)

![N'-[(1-benzyl-4-piperidinyl)carbonyl]-3-chlorobenzenecarbohydrazide](/img/structure/B3018299.png)


![(Z)-N-(2-Chlorophenyl)-2-cyano-3-[2-(4-methylphenyl)-1,3-oxazol-4-yl]prop-2-enamide](/img/structure/B3018305.png)
![1-adamantyl-[1-[(3,5-dimethylphenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]methanone](/img/structure/B3018307.png)

![2-(7-chloro-6-methyl-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-(2,4-difluorophenyl)acetamide](/img/structure/B3018309.png)